1-Iodo-3-(2-methylpropyl)benzene
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Overview
Description
1-Iodo-3-(2-methylpropyl)benzene, also known as 1-iodo-3-isobutylbenzene, is an organic compound with the molecular formula C10H13I. This compound is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a 2-methylpropyl group. It is a colorless liquid that is primarily used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(2-methylpropyl)benzene can be synthesized through various methods. One common approach involves the iodination of 3-(2-methylpropyl)benzene. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid, to facilitate the substitution of a hydrogen atom on the benzene ring with an iodine atom .
Industrial Production Methods: In industrial settings, the compound can be produced using a similar iodination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-(2-methylpropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Grignard Reagent Formation: Magnesium in dry ether.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Major Products Formed:
Grignard Reagent Formation: Phenylmagnesium iodide.
Suzuki-Miyaura Coupling: Biaryl compounds.
Scientific Research Applications
1-Iodo-3-(2-methylpropyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Iodo-3-(2-methylpropyl)benzene largely depends on the specific reactions it undergoesThe molecular targets and pathways involved are determined by the nature of the substituents introduced during these reactions .
Comparison with Similar Compounds
1-Iodo-3-methylbenzene: Similar structure but with a methyl group instead of a 2-methylpropyl group.
1-Iodo-4-(2-methylpropyl)benzene: Similar structure but with the 2-methylpropyl group in the para position.
Uniqueness: 1-Iodo-3-(2-methylpropyl)benzene is unique due to the specific positioning of the 2-methylpropyl group, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
1-iodo-3-(2-methylpropyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZGKBNDKLBTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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